molecular formula C10H7KO3S B3252144 Potassium naphthalene-2-sulfonate CAS No. 21409-32-5

Potassium naphthalene-2-sulfonate

Cat. No. B3252144
CAS RN: 21409-32-5
M. Wt: 246.33 g/mol
InChI Key: NPTRNYVKKIKPFL-UHFFFAOYSA-M
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Description

Potassium naphthalene-2-sulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit . It is a colorless, water-soluble solid . Its molecular formula is C11H9KO4S and it has a molecular weight of 276.35006 .


Synthesis Analysis

The synthesis of sulfinate salts, such as this compound, involves the reaction of naphthalene with sulfuric acid to produce a sulfonic acid, which is then reacted with sodium hydroxide to produce the final product . In the case of polymer forms, the sulfonic acid intermediate is used in a reaction with formaldehyde and water under conditions of heat and pressure to form the polymer sulfonic acid form .


Physical And Chemical Properties Analysis

This compound is a colorless, water-soluble solid . Its molecular formula is C11H9KO4S and it has a molecular weight of 276.35006 . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Electrocoagulation in Water Treatment

Potassium naphthalene-2-sulfonate, specifically the variant K-acid, has been studied in the context of water treatment through electrocoagulation. Research conducted by Olmez-Hanci, Kartal, and Arslan-Alaton (2012) demonstrated the effectiveness of this process in removing K-acid from water, emphasizing its potential in treating industrial wastewater containing naphthalene sulfonates (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).

Enhancement of Electron Beam Irradiation

Alkhuraiji and Leitner (2016) explored the use of this compound in enhancing the effectiveness of electron beam irradiation for treating water. Their findings suggest that the addition of oxidants improves the removal efficiency of 2-naphthalene sulfonate in aqueous solutions, indicating a potential application in water purification processes (Alkhuraiji & Leitner, 2016).

Synthesis and Analysis of Surfactants

Kanno et al. (1983) investigated the synthesis of this compound derivatives for use as surfactants. This study highlights the chemical processes and conditions for synthesizing these compounds, contributing to the understanding of their application in industrial surfactants (Kanno et al., 1983).

Use in Geothermal Tracers

Research by Rose, Benoit, and Kilbourn (2001) found applications of this compound in geothermal tracers. These compounds were tested in various hydrothermal environments, proving their suitability in tracking and analyzing geothermal reservoirs (Rose, Benoit, & Kilbourn, 2001).

Proton Exchange Membranes for Fuel Cells

Gao et al. (2007) examined the use of sulfonated naphthalene groups in the development of proton exchange membranes for fuel cells. Their study provides insights into the effectiveness of these materials in energy applications, particularly in the context of renewable energy technologies (Gao et al., 2007).

Oxidation with Ozone in Water Treatment

Rivera-Utrilla, Sánchez-Polo, and Zaror (2002) investigated the degradation of naphthalene sulfonates through ozone oxidation. This research provides valuable information on the efficiency of this method in treating waters containing naphthalene-2-sulfonate, highlighting its potential in industrial wastewater treatment (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).

Safety and Hazards

The safety data sheet for naphthalene suggests that it may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;naphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTRNYVKKIKPFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21409-32-5
Record name Potassium naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium naphthalene-2-sulfonate
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Potassium naphthalene-2-sulfonate
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Potassium naphthalene-2-sulfonate
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Potassium naphthalene-2-sulfonate
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Potassium naphthalene-2-sulfonate
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Potassium naphthalene-2-sulfonate

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